1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol is a heterocyclic compound that features both an imidazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the imidazole ring imparts unique chemical properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 1-methylimidazole with a suitable piperidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The choice of reagents, reaction conditions, and purification methods are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imidazole ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)methanol
- 1-(1-methyl-1H-imidazol-2-yl)ethanol
- 1-(1-methyl-1H-imidazol-2-yl)propane
Uniqueness: 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
1247891-65-1 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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